molecular formula C12H11NO3 B8546896 N-(cyclopropylmethyl)isatoic anhydride

N-(cyclopropylmethyl)isatoic anhydride

Cat. No. B8546896
M. Wt: 217.22 g/mol
InChI Key: CMVNCNXRMWPIOD-UHFFFAOYSA-N
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Patent
US09193688B2

Procedure details

Reagents: Isatoic anhydride (4.9 mmols, 0.8 g); Sodium hydride (5.9 mmols, 0.14 g); Cyclopropylmethyl bromide (5.9 mmols, 0.8 g). Yield: 0.53 g (50%), light brown solid, m.p.=122° C.-123° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].[CH:15]1([CH2:18]Br)[CH2:17][CH2:16]1>>[CH:15]1([CH2:18][N:6]2[C:5](=[O:12])[O:4][C:2](=[O:3])[C:1]3=[CH:11][CH:10]=[CH:9][CH:8]=[C:7]23)[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)CN1C=2C(C(=O)OC1=O)=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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